molecular formula C7H14S B14582337 (2S,3S)-2-ethyl-3-methylthiolane CAS No. 61568-37-4

(2S,3S)-2-ethyl-3-methylthiolane

Cat. No.: B14582337
CAS No.: 61568-37-4
M. Wt: 130.25 g/mol
InChI Key: XNZCGHZDGZDSBU-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-ethyl-3-methylthiolane is a chiral compound with a unique structure that includes a thiolane ring, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-ethyl-3-methylthiolane can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound using specific enzymes or catalysts. For example, carbonyl reductase from lactobacillus fermentum can catalyze the asymmetric reduction of 2-chloro-β-ketoester to form this compound . This method is environmentally friendly and suitable for industrial-scale production.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts and optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of engineering bacteria containing the necessary enzymes, followed by the reduction reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-ethyl-3-methylthiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to different thiolane derivatives.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

(2S,3S)-2-ethyl-3-methylthiolane has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S)-2-ethyl-3-methylthiolane involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The stereochemistry of the compound plays a crucial role in its interactions and the resulting biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-ethyl-3-methylthiolane: An enantiomer of (2S,3S)-2-ethyl-3-methylthiolane with different stereochemistry.

    (2S,3S)-2-ethyl-3-methylbutane: A similar compound with a butane backbone instead of a thiolane ring.

    This compound sulfoxide: An oxidized derivative of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a thiolane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

61568-37-4

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

(2S,3S)-2-ethyl-3-methylthiolane

InChI

InChI=1S/C7H14S/c1-3-7-6(2)4-5-8-7/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

XNZCGHZDGZDSBU-BQBZGAKWSA-N

Isomeric SMILES

CC[C@H]1[C@H](CCS1)C

Canonical SMILES

CCC1C(CCS1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.